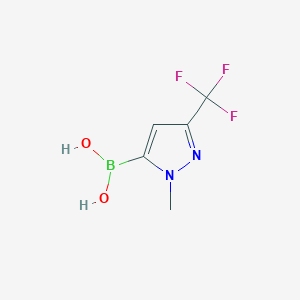

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BF3N2O2/c1-11-4(6(12)13)2-3(10-11)5(7,8)9/h2,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUNXPPXMANQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476603 | |

| Record name | 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344591-91-9 | |

| Record name | 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-(trifluoroMethyl)pyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid, a pivotal building block in contemporary medicinal chemistry and drug development. The pyrazole scaffold, particularly when functionalized with a trifluoromethyl group and a boronic acid moiety, offers a unique combination of metabolic stability, lipophilicity, and synthetic versatility for cross-coupling reactions. This document details the strategic considerations, mechanistic underpinnings, and practical execution of the most effective synthetic routes. We will dissect the critical steps from the construction of the core pyrazole ring to its regioselective borylation via metallation-based and catalyzed C-H activation strategies. Complete, step-by-step protocols, data-driven comparisons of methodologies, and mechanistic diagrams are provided to equip researchers, chemists, and drug development professionals with the necessary knowledge for the successful synthesis and application of this high-value intermediate.

Introduction: The Strategic Importance of this compound

The convergence of three key structural motifs—an N-methylated pyrazole ring, a trifluoromethyl (CF₃) group, and a boronic acid—renders this compound (CAS No. 344591-91-9) a highly sought-after building block in modern organic synthesis.[1][2][3]

-

The Pyrazole Core: The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[4]

-

The Trifluoromethyl Group: The incorporation of a CF₃ group is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.

-

The Boronic Acid Handle: The boronic acid or its corresponding boronate ester is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This functionality allows for the precise and efficient formation of carbon-carbon bonds, enabling the late-stage functionalization and diversification of complex molecules.[4][6]

The combination of these features makes the title compound an invaluable intermediate for constructing novel molecular architectures for pharmaceuticals and advanced materials.[6] This guide will focus on the most reliable and scalable methods for its preparation.

Overview of Primary Synthetic Strategies

The synthesis of this compound is primarily approached through a two-stage process: first, the formation of the substituted pyrazole core, and second, the regioselective introduction of the boron moiety at the C5 position. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Figure 1: High-level overview of the synthetic approach.

The most critical step is the borylation of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor. The electronic properties of the pyrazole ring and the directing influence of the N-methyl group and ring nitrogens facilitate functionalization at the C5 position.

Methodology 1: Lithiation-Borylation of the Pyrazole Core

The deprotonation of an aromatic C-H bond followed by quenching with an electrophilic boron source is a robust and widely adopted method for preparing aryl boronic acids.[7] This strategy has been successfully applied to the synthesis of functionalized pyrazoles.[8][9]

Mechanistic Rationale

The C5 proton of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is the most acidic C-H proton on the ring, a consequence of both inductive effects from the adjacent nitrogen atom and the CF₃ group, and its ortho-position to the N-methyl group which can act as a directed metalation group. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at cryogenic temperatures (-78 °C) results in clean and regioselective deprotonation to form a C5-lithiated pyrazole intermediate.

This highly reactive intermediate is then quenched with a boron electrophile, typically an trialkyl borate like trimethyl borate or triisopropyl borate, or more conveniently, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin). The subsequent reaction forms a boronate "ate" complex, which upon aqueous workup and hydrolysis, yields the target boronic acid or its pinacol ester.

Sources

- 1. 1-Methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid = 95 344591-91-9 [sigmaaldrich.com]

- 2. 1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic acid | [frontierspecialtychemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

Introduction: The Dual-Functionality of Pyrazole Boronic Acids

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazole Boronic Acids

This guide provides an in-depth exploration of pyrazole boronic acids, a class of compounds that has garnered significant attention in modern organic synthesis and medicinal chemistry. We will delve into their core physical and chemical properties, reactivity, and applications, with a particular focus on the rationale behind experimental choices and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile chemical entities.

Pyrazole boronic acids are organic compounds featuring a five-membered aromatic pyrazole ring connected to a boronic acid group (-B(OH)₂). Their prominence stems from a powerful combination of two distinct chemical personalities.[1] The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in various biological interactions.[1][2][3] Simultaneously, the boronic acid moiety serves as a remarkably versatile functional group, most famously for its role in palladium-catalyzed cross-coupling reactions.[1][4][5]

This dual nature makes them invaluable building blocks for constructing complex molecules.[6][7][8] Furthermore, pyrazole boronic acids are often considered bioisosteres of carboxylic acids, allowing chemists to modulate the physicochemical properties of drug candidates to enhance efficacy and selectivity.[9]

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental properties of pyrazole boronic acids is crucial for their effective application. These properties dictate their behavior in both reaction vessels and biological systems.

Acidity, Solubility, and Stability

Unlike carboxylic acids, boronic acids are not typically Brønsted-Lowry acids (proton donors). Instead, they function as Lewis acids, accepting a pair of electrons from a Lewis base (like a hydroxide ion) due to the vacant p-orbital on the boron atom.[4][9][10] This results in a shift in the boron's hybridization from a neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ state.[9][10] The equilibrium between these two forms is pH-dependent and is a cornerstone of their chemical reactivity and biological mechanism of action.[9]

The pKa of aryl boronic acids typically falls within the range of 4 to 10.[9] This value is sensitive to substituents on the aromatic ring; electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.[9][11]

Table 1: Physicochemical Properties of Representative Pyrazole Boronic Acid Derivatives

| Compound | Property | Value | Source(s) |

| Pyrazole-4-boronic acid pinacol ester | Melting Point | 142-146 °C | [12] |

| Boiling Point | 335.4 °C at 760 mmHg | [12] | |

| Solubility | Soluble in DMSO, Ethyl Acetate, Methanol; Insoluble in water | [12] | |

| pKa (Predicted) | 13.36 ± 0.50 | [12] | |

| 1-Boc-pyrazole-4-boronic acid pinacol ester | Form | Crystalline Powder | [13] |

| Storage Temp. | 2-8°C | [13] | |

| pKa (Predicted) | -1.20 ± 0.12 | [13] |

In the solid state, boronic acids have a propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines.[10][14] To enhance stability, shelf-life, and ease of handling, they are frequently converted to boronic esters, with the pinacol ester being the most common protecting group.[5][6] This protection strategy prevents boroxine formation and renders the compound less polar and more suitable for a wider range of organic solvents and reaction conditions.

Spectroscopic Characterization

Unambiguous identification of pyrazole boronic acids relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to identify the protons on the pyrazole ring and any substituents. The chemical shifts of the pyrazole protons are characteristic of an aromatic system. For pinacol esters, a distinctive singlet integrating to 12 protons is observed around 1.3 ppm. ¹³C NMR provides information on the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the B-O and O-H stretching vibrations of the boronic acid group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of fragmentation patterns.

Table 2: Example Spectroscopic Data for Pyrazole-4-Boronic Acid Pinacol Ester

| Technique | Parameter | Observation | Source(s) |

| ¹H NMR | Solvent | CDCl₃ | [15][16] |

| Pyrazole Protons | δ 7.89 (s, 2H) | [15][16] | |

| Pinacol Protons | δ 1.33 (s, 12H) | [15][16] | |

| ¹³C NMR | Pyrazole Carbons | ~139 ppm, ~105 ppm | [17][18] |

| Pinacol Carbons | ~84 ppm, ~25 ppm | N/A | |

| IR | B-O Stretch | ~1350 cm⁻¹ | N/A |

| O-H Stretch (free acid) | ~3300 cm⁻¹ (broad) | N/A |

Part 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of pyrazole boronic acids is dominated by the reactivity of the boronic acid moiety, particularly in transition metal-catalyzed reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most powerful and widely used application of pyrazole boronic acids.[5] It facilitates the formation of a carbon-carbon bond between the pyrazole ring and another organic moiety (typically an aryl or vinyl halide/triflate), catalyzed by a palladium complex.[1][4] This reaction has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

Causality in Experimental Design

The success of a Suzuki-Miyaura coupling hinges on the careful selection of catalyst, base, and solvent.

-

Catalyst: The catalyst's role is to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. While simple catalysts like Pd(PPh₃)₄ can be used, modern systems often employ palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos).[19][20] These advanced catalysts are crucial for coupling challenging substrates, such as those with unprotected N-H groups on the pyrazole, which can otherwise inhibit the catalyst.[19]

-

Base: A base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic "ate" complex. The choice of base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) is critical and depends on the specific substrates, as a base that is too strong or too weak can lead to side reactions or low yields.[2][19]

-

Solvent: The solvent system, often a mixture of an organic solvent like dioxane or THF with water, must be capable of dissolving both the organic substrates and the inorganic base to ensure an efficient reaction.[2][19]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyrazole boronic acid pinacol ester (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.5 equivalents).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is sensitive to oxygen.

-

Solvent and Degassing: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio). Sparge the mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents) to the mixture.

-

Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring overnight.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Part 3: Applications in Drug Discovery and Biology

The unique properties of pyrazole boronic acids make them particularly potent tools in the development of new therapeutics.

Mechanism-Based Serine Protease Inhibition

Many boronic acid-containing drugs function as inhibitors of serine proteases, a large family of enzymes involved in processes ranging from blood coagulation to digestion.[21] The mechanism of inhibition is a beautiful example of rational drug design.

The boronic acid moiety acts as a transition-state analog.[22] During catalysis, the active site serine residue of the protease attacks the carbonyl of a substrate's peptide bond, forming a transient tetrahedral intermediate. The trigonal planar boronic acid fits into the active site, and its empty p-orbital invites nucleophilic attack from the serine's hydroxyl group.[22][23] This forms a stable, reversible, covalent tetrahedral adduct between the boron atom and the catalytic serine, effectively trapping and inactivating the enzyme.[22][24] This targeted, covalent inhibition often leads to high potency and selectivity.[22]

Diagram: Serine Protease Inhibition Mechanism

Caption: Covalent inhibition of a serine protease by a pyrazole boronic acid.

Part 4: Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of pyrazole boronic acids are foundational to their use in research and development.

General Synthesis of Pyrazole Boronic Acid Pinacol Esters

A common and robust method for synthesizing these compounds is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling of a halogenated pyrazole with a boron source, typically bis(pinacolato)diboron (B₂pin₂).

Diagram: Synthetic Workflow for Miyaura Borylation

Caption: A typical workflow for the synthesis of a pyrazole boronic acid ester.

Experimental Protocol: Miyaura Borylation

This protocol is adapted from established procedures and serves as a general guide.[25]

-

Reaction Setup: In an oven-dried Schlenk flask, combine the 4-bromopyrazole derivative (1.0 equivalent), bis(pinacolato)diboron (1.5 equivalents), and potassium acetate (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent and Catalyst: Add anhydrous 1,4-dioxane via syringe. Degas the solution with a stream of argon for 10 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents) under a positive pressure of argon.

-

Reaction: Seal the flask and heat the mixture at 85 °C overnight with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure pyrazole boronic acid pinacol ester.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the data to expected values.[18][26]

Diagram: Characterization Workflow

Caption: Logical workflow for the structural confirmation of a synthesized compound.

Conclusion

Pyrazole boronic acids represent a powerful class of reagents whose utility is rooted in their unique physicochemical properties. Their Lewis acidity, coupled with the stability and biological relevance of the pyrazole core, makes them indispensable tools in modern chemistry. From the precision of Suzuki-Miyaura couplings in creating novel molecular architectures to the targeted inhibition of enzymes in drug discovery, their impact is broad and continuing to grow. A thorough, mechanism-based understanding of their properties and reactivity, as detailed in this guide, is essential for any scientist looking to harness their full potential.

References

- Dings, C., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.

- Ishihara, K. (2019). Boronic acid catalysis. Chemical Society Reviews.

- Theato, C., et al. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews.

- Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular.

- Silva, V. L. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

- Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry.

- Google Patents. (2022). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.

- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.

- ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate.

- ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate.

- LookChem. (n.d.). Cas 269410-08-4,Pyrazole-4-boronic acid pinacol ester. LookChem.

- ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol ester.... ResearchGate.

- ACS Publications. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- RSC Publishing. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.

- precisionFDA. (n.d.). PYRAZOLE-4-BORONIC ACID. precisionFDA.

- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.

- International Journal of Pharma Sciences and Research. (2015). A Review on Pyrazole chemical entity and Biological Activity. IJPSR.

- ResearchGate. (n.d.). pKa values for boronic acids 1-7. ResearchGate.

- MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD.

- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- PMC - NIH. (2022). Novel inhibitors and activity-based probes targeting serine proteases. PMC - NIH.

- Journal of Chemical and Pharmaceutical Research. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. JOCPR.

- PMC - NIH. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC - NIH.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. IJPSSR.

- ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate.

- PMC - NIH. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH.

- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. NJPS.

- MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI.

- PMC - NIH. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.

- PMC - PubMed Central. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central.

- PMC - NIH. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. boronmolecular.com [boronmolecular.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. lookchem.com [lookchem.com]

- 13. 1-Boc-pyrazole-4-boronic acid pinacol ester CAS#: 552846-17-0 [m.chemicalbook.com]

- 14. DSpace [kuscholarworks.ku.edu]

- 15. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 16. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 17. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. youtube.com [youtube.com]

- 26. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of trifluoromethylpyrazole derivatives

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyrazole Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyrazole derivatives, a class of compounds demonstrating significant potential in both agrochemical and pharmaceutical applications. We will delve into their mechanisms of action, explore key structure-activity relationships, and provide detailed experimental protocols for evaluating their efficacy.

Introduction: The Significance of the Trifluoromethyl Group in Pyrazole Scaffolds

The incorporation of a trifluoromethyl (CF3) group into a pyrazole ring profoundly influences the molecule's physicochemical properties, leading to enhanced biological activity. The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability, membrane permeability, and binding affinity to target proteins. These characteristics have made trifluoromethylpyrazole derivatives a focal point of research in the development of novel insecticides, herbicides, fungicides, and therapeutic agents.

Agrochemical Applications: A Pillar of Crop Protection

Trifluoromethylpyrazole derivatives have established themselves as a cornerstone of modern agriculture, with prominent examples found in insecticides, herbicides, and fungicides.

Insecticidal Activity: Neurotoxicity and Beyond

A significant class of trifluoromethylpyrazole insecticides functions by targeting the central nervous system of insects.

Mechanism of Action:

One of the most well-documented mechanisms involves the antagonism of the gamma-aminobutyric acid (GABA) receptor. By blocking this inhibitory neurotransmitter receptor, these compounds lead to hyperexcitation, convulsions, and ultimately, the death of the insect. Fipronil is a classic example of a phenylpyrazole insecticide that exhibits this mode of action.

Another critical target is the mitochondrial electron transport chain. Compounds like tolfenpyrad and tebufenpyrad act as inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), disrupting cellular respiration and leading to energy depletion.

Experimental Protocol: Evaluation of Insecticidal Activity against Spodoptera litura (Tobacco Cutworm)

-

Compound Preparation: Dissolve the test trifluoromethylpyrazole derivative in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions to be tested.

-

Diet Preparation: Prepare an artificial diet for the Spodoptera litura larvae.

-

Treatment: Incorporate the different concentrations of the test compound into the artificial diet. A control group with only the solvent should be included.

-

Insect Rearing: Place third-instar larvae of S. litura onto the treated diet in individual containers.

-

Incubation: Maintain the larvae under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

Mortality Assessment: Record the larval mortality at 24, 48, and 72 hours post-treatment.

-

Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Illustrative Workflow for Insecticidal Activity Screening:

Caption: Workflow for evaluating the insecticidal activity of trifluoromethylpyrazole derivatives.

Herbicidal Activity: Disrupting Plant Vital Processes

Certain trifluoromethylpyrazole derivatives have demonstrated potent herbicidal properties, often by inhibiting key enzymes in plant metabolic pathways.

Mechanism of Action:

A primary target for many pyrazole-based herbicides is the enzyme protoporphyrinogen oxidase (PPO). Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

-

Soil Preparation: Fill pots with a standardized soil mix.

-

Sowing: Sow seeds of a model weed species (e.g., Echinochloa crus-galli - barnyard grass) at a uniform depth.

-

Compound Application: Prepare aqueous solutions or emulsions of the test compound at various concentrations. Apply the solutions evenly to the soil surface immediately after sowing.

-

Incubation: Place the pots in a greenhouse under controlled conditions of temperature, humidity, and light.

-

Assessment: After a set period (e.g., 14-21 days), visually assess the percentage of weed control compared to an untreated control.

-

Data Analysis: Determine the GR50 (concentration required for 50% growth reduction).

Fungicidal Activity: Combating Plant Pathogens

The antifungal properties of trifluoromethylpyrazole derivatives are of significant interest for controlling a wide range of plant diseases.

Mechanism of Action:

A key target for many pyrazole fungicides is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain (Complex II). Inhibition of SDH disrupts fungal respiration, leading to a cessation of growth and eventual cell death. Penthiopyrad is a well-known example of an SDH inhibitor.

Experimental Protocol: In Vitro Antifungal Assay against Botrytis cinerea

-

Medium Preparation: Prepare potato dextrose agar (PDA) medium and sterilize it.

-

Compound Incorporation: While the PDA is still molten, add the test trifluoromethylpyrazole derivative (dissolved in a suitable solvent) to achieve the desired final concentrations. Pour the amended PDA into petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of Botrytis cinerea onto the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 22°C) in the dark.

-

Measurement: After a defined incubation period (e.g., 72 hours), measure the diameter of the fungal colony.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition relative to a solvent-only control. Determine the EC50 (effective concentration for 50% inhibition).

Pharmaceutical Applications: A New Frontier in Drug Discovery

The unique properties of trifluoromethylpyrazole derivatives have also led to their exploration as potential therapeutic agents for a variety of human diseases.

Anticancer Activity: Targeting Cancer Cell Proliferation

Several trifluoromethylpyrazole derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines.

Mechanism of Action:

The mechanisms of anticancer activity are diverse and can include the inhibition of protein kinases, which are often dysregulated in cancer, and the induction of apoptosis (programmed cell death). For example, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Experimental Protocol: MTT Assay for Cytotoxicity in A549 Human Lung Cancer Cells

-

Cell Culture: Culture A549 cells in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test trifluoromethylpyrazole derivative for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (concentration for 50% inhibition of cell growth).

Signaling Pathway for Apoptosis Induction:

Caption: Simplified pathway of apoptosis induction by a trifluoromethylpyrazole derivative.

Anti-inflammatory and Analgesic Activity

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a trifluoromethyl group can modulate this activity.

Mechanism of Action:

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Celecoxib, a well-known COX-2 inhibitor, features a trifluoromethyl group on a pyrazole-substituted phenyl ring.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimation: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test trifluoromethylpyrazole derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., celecoxib).

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Other Therapeutic Potential

Research into the medicinal applications of trifluoromethylpyrazole derivatives is ongoing, with studies exploring their potential as:

-

Antimicrobial agents: Exhibiting activity against various bacteria and fungi.

-

Antiviral agents: Showing promise in inhibiting viral replication.

-

Anticonvulsants: Modulating neuronal excitability.

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylpyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Key SAR observations include:

-

Position of the CF3 group: The location of the trifluoromethyl group can significantly impact the compound's interaction with its biological target.

-

Substituents on the nitrogen atoms: The groups attached to the N1 and N2 positions of the pyrazole ring can influence lipophilicity, metabolic stability, and target binding.

-

Substituents on the carbon atoms: Modifications at the C3, C4, and C5 positions can fine-tune the electronic and steric properties of the molecule, affecting its activity and selectivity.

Data Summary of Biological Activities:

| Compound Class | Primary Target | Biological Activity | Example Compound | Typical Potency Range |

| Phenylpyrazoles | GABA Receptor | Insecticidal | Fipronil | LC50: ng/mL range |

| Pyrazole Carboxamides | Succinate Dehydrogenase (SDH) | Fungicidal | Penthiopyrad | EC50: µg/mL range |

| Diaryltrihalomethylpyrazoles | COX-2 Enzyme | Anti-inflammatory | Celecoxib | IC50: nM range |

| Pyrazole Derivatives | Protoporphyrinogen Oxidase (PPO) | Herbicidal | Pyraclonil | GR50: g/ha range |

Conclusion and Future Perspectives

Trifluoromethylpyrazole derivatives represent a versatile and highly valuable class of compounds with a broad spectrum of biological activities. Their success in agrochemicals is well-established, and their potential in pharmaceuticals continues to be an active area of research. Future efforts will likely focus on the design of novel derivatives with improved potency, selectivity, and safety profiles, as well as the exploration of new biological targets and therapeutic applications. The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation trifluoromethylpyrazole-based products.

References

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

- Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 47-54. [Link]

- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. [Link]

- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

An In-depth Technical Guide to 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid, a crucial reagent for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, applications, and safe handling protocols, offering field-proven insights to empower your research endeavors.

Compound Overview and Physicochemical Properties

This compound is a heterocyclic organic compound that has gained significant traction as a versatile building block in the synthesis of complex pharmaceutical agents.[] Its unique structure, combining a methylated pyrazole ring with a trifluoromethyl group and a boronic acid moiety, imparts desirable characteristics for creating targeted therapeutics, particularly in oncology.[] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the boronic acid functional group is a cornerstone of modern cross-coupling reactions.

The core attributes of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆BF₃N₂O₂ | [2][3][4][5] |

| Molecular Weight | 193.92 g/mol | [2][3] |

| CAS Number | 344591-91-9 | [2][4][6] |

| Appearance | White powder or crystals | [5] |

| Melting Point | 132-137 °C | [] |

| Purity | Typically ≥95-98% | [2][4][6] |

| Storage Temperature | 2-8°C | [] |

| IUPAC Name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | [][4][6] |

Synthesis Strategies and Mechanistic Insights

The synthesis of functionalized pyrazoles like this compound is a critical process for their application in medicinal chemistry. The general approach involves the formation of the pyrazole ring, followed by the introduction of the boronic acid group.

A practical and high-yielding method for creating the core pyrazole structure often starts with precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which can be reacted with methylhydrazine to form a mixture of regioisomeric pyrazoles.[7][8] The subsequent introduction of the boronic acid group at the 5-position can be achieved through a lithiation process followed by reaction with a borate ester.[7][8] This directed metalation is a key step, leveraging the acidity of the proton at the C5 position of the pyrazole ring.

The following diagram illustrates a generalized workflow for the synthesis of pyrazole boronic acids.

Caption: Generalized synthesis workflow for pyrazole boronic acids.

Applications in Drug Discovery and Development

Boronic acids are indispensable tools in medicinal chemistry, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[9] This capability allows for the modular assembly of complex molecular scaffolds. This compound is particularly valuable as it serves as an intermediate in the synthesis of novel pharmaceutical compounds.[]

The incorporation of this pyrazole moiety can lead to compounds with specific enzyme-inhibitor abilities.[10] Boron-based compounds have shown promise in interacting with protein targets, and the unique electronic properties of the trifluoromethyl-substituted pyrazole ring can enhance these interactions.[10][11] For instance, this reagent is used in the development of c-MYC targeting agents and monoacylglycerol lipase modulators, highlighting its relevance in contemporary oncology and neurological research.[]

The diagram below illustrates the role of this building block in a typical drug discovery pipeline.

Caption: Role of pyrazole boronic acid in a drug discovery workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for using this compound in a Suzuki-Miyaura coupling reaction. This protocol is foundational and should be optimized for specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., Aryl bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.02-0.05 eq.).

-

Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe. The reaction concentration is typically 0.1-0.5 M.

-

Causality Insight: Using a degassed solvent mixture is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle. The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][14]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably refrigerated between 2-8°C as recommended.[14]

-

First Aid:

References

- This compound, 97% | RHENIUM BIO SCIENCE. [Link]

- (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid | 344591-91-9 - Xi'an Sujia Pharmaceutical Technology Co., Ltd. [Link]

- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)

- CAS 344591-91-9 this compound - AHH Chemical Co., Ltd. [Link]

- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)

- (3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid - Hoffman Fine Chemicals. [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [Link]

- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - PubChem. [Link]

- Which boronic acids are used most frequently for synthesis of bioactive molecules - ResearchG

- α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PMC - PubMed Central. [Link]

Sources

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. 1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic acid | [frontierspecialtychemicals.com]

- 4. 3-(trifluoromethyl)-1-methyl-1H-pyrazol-5-yl-5-boronic acid 95% | CAS: 344591-91-9 | AChemBlock [achemblock.com]

- 5. This compound pinacol ester, CasNo.344591-91-9 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

The Pyrazole Scaffold: A Privileged Framework in the Discovery of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Legacy and Modern Renaissance of Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacophore for a multitude of biological targets have cemented its status as a "privileged scaffold."[4][5] From the anti-inflammatory celecoxib to the anticancer agent crizotinib, pyrazole-containing drugs have made a significant impact on modern medicine.[1][3][5][6] This guide provides a comprehensive technical overview for researchers engaged in the discovery and development of novel pyrazole-containing bioactive compounds. We will delve into the strategic considerations for library design, advanced synthetic methodologies, robust screening paradigms, and the critical evaluation of drug-like properties that underpin a successful discovery campaign.

I. Strategic Design of Pyrazole-Based Compound Libraries: From Rational Design to Diversity-Oriented Synthesis

The journey to a novel bioactive pyrazole begins with the thoughtful construction of a screening library. The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, its intermediate aromaticity, and its susceptibility to tautomerism, offer a rich landscape for structural diversification.[1]

Target-Focused Design and In Silico Screening

A target-centric approach leverages structural information of the biological target to design focused libraries of pyrazoles with a higher probability of binding. High-throughput virtual screening (HTVS) has emerged as a cost-effective and efficient method to identify promising pyrazole-based inhibitors.[7][8] This computational strategy involves docking large virtual libraries of pyrazole derivatives into the active site of a target protein to predict binding affinities and modes.

A notable example is the discovery of novel pyrazole-based inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key enzyme implicated in cancer progression.[7][8] Researchers utilized Schrödinger's Maestro software to screen over 12,000 pyrazole compounds against the CDK8 crystal structure, leading to the identification of both type I and type II inhibitors with favorable pharmacokinetic profiles.[7][8]

Experimental Protocol: High-Throughput Virtual Screening (HTVS) for Pyrazole-Based Kinase Inhibitors

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and protonation states using software like Schrödinger's Protein Preparation Wizard.

-

Define the active site grid for docking based on the co-crystallized ligand or known binding pocket residues.

-

-

Ligand Preparation:

-

Generate a virtual library of pyrazole derivatives in 2D or 3D format.

-

Use a tool like LigPrep to generate low-energy 3D conformations for each ligand, considering different ionization states, tautomers, and stereoisomers.

-

-

Docking and Scoring:

-

Perform virtual screening using a docking program such as GLIDE (Grid-based Ligand Docking with Energetics).[9]

-

Employ different docking precision levels (e.g., high-throughput virtual screening, standard precision, and extra precision) to triage the library.

-

Score the docked poses based on their predicted binding affinity (e.g., GlideScore) and visually inspect the top-ranking hits for favorable interactions with key active site residues.

-

-

ADMET Prediction:

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds.[2][13][14][15] SAR studies on pyrazole derivatives have revealed that appropriate substitutions at different positions of the pyrazole ring can significantly enhance biological activity and selectivity.[6] For instance, in the development of meprin α and β inhibitors, modifications at the 3 and 5 positions of the pyrazole scaffold were systematically explored to modulate inhibitory activity and selectivity.[14]

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound.[16][17][18][19][20] The pyrazole ring itself can act as a bioisostere for other aromatic cores.[1] Conversely, replacing the pyrazole moiety with other five-membered heterocycles like thiazoles, triazoles, or imidazoles can lead to novel scaffolds with retained or improved biological activity, as demonstrated in the optimization of CB1 cannabinoid receptor antagonists.[16][17]

Logical Relationship: Lead Optimization through SAR and Bioisosterism

Caption: Lead optimization workflow for pyrazole-based compounds.

II. Modern Synthetic Methodologies for Pyrazole Scaffolds

The synthesis of pyrazole derivatives has evolved significantly, with modern techniques offering improved efficiency, higher yields, and more environmentally friendly approaches compared to traditional methods.

Conventional Synthesis

The classical synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. While widely applicable, these methods can require harsh reaction conditions and long reaction times.

Advanced Synthetic Techniques

Recent advancements have focused on greener and more efficient synthetic routes.[21]

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture.[21] For example, the synthesis of quinolin-2(1H)-one-based pyrazole derivatives was achieved in 7-10 minutes with yields of 68-86% using microwave irradiation, a substantial improvement over conventional heating methods.[21]

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for chemical reactions, often leading to milder reaction conditions and improved yields.[21]

-

Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force (e.g., grinding) to initiate chemical reactions, offering a sustainable alternative to traditional solvent-based synthesis.[21]

Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazole Derivative

-

Reactant Preparation: In a microwave-safe reaction vessel, combine the α,β-unsaturated ketone (1 mmol) and arylhydrazine (1.2 mmol) in glacial acetic acid (5 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 360 W and 120 °C for 7-10 minutes.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired pyrazole derivative.

III. High-Throughput Screening and Biological Evaluation

Once a library of pyrazole compounds is synthesized, the next critical step is to screen for biological activity.

Cell-Based Assays

Cell-based assays are essential for evaluating the cytotoxic or cytostatic effects of pyrazole derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[9]

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole compounds and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Target-Based Assays

For compounds designed to inhibit a specific enzyme, target-based assays are employed to determine their inhibitory potency. For instance, the inhibitory activity of pyrazole derivatives against kinases can be quantified using various biochemical assays, such as kinase activity assays that measure the phosphorylation of a substrate.

IV. Mechanism of Action and Signaling Pathways

Elucidating the mechanism of action is crucial for understanding how a bioactive pyrazole exerts its effects. Pyrazole derivatives have been shown to interact with a diverse range of biological targets.[6][21]

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases by Pyrazole Derivatives

Caption: Pyrazole inhibitors targeting the intracellular kinase domain of receptor tyrosine kinases.

Many pyrazole-based anticancer agents function as inhibitors of protein kinases, such as EGFR, VEGFR-2, and CDKs.[6] By binding to the ATP-binding pocket of these kinases, they block downstream signaling pathways that are crucial for cancer cell proliferation and survival. Other mechanisms of action for pyrazole derivatives include tubulin polymerization inhibition and DNA binding.[4][6]

V. ADMET and Pharmacokinetic Profiling

A promising bioactive compound must possess favorable pharmacokinetic properties to be a viable drug candidate. In silico tools are increasingly used in the early stages of drug discovery to predict the ADMET properties of compounds, helping to prioritize those with a higher likelihood of success in later stages of development.[10][11][12][22][23][24]

Table 1: Key In Silico ADMET Parameters for Pyrazole Derivatives

| Parameter | Description | Desirable Range |

| Molecular Weight (MW) | Influences absorption and distribution. | < 500 g/mol |

| LogP | A measure of lipophilicity, affecting solubility and permeability. | -0.4 to +5.6 |

| Hydrogen Bond Donors (HBD) | Impacts membrane permeability. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Affects membrane permeability and solubility. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties. | < 140 Ų |

| Aqueous Solubility (logS) | Crucial for absorption and formulation. | > -4 |

| Caco-2 Permeability | An in vitro model for intestinal absorption. | > -5.15 log cm/s |

| CYP450 Inhibition | Potential for drug-drug interactions. | Non-inhibitor |

| hERG Inhibition | Risk of cardiotoxicity. | Non-inhibitor |

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The integration of rational drug design, advanced synthetic methodologies, high-throughput screening, and early-stage ADMET profiling has accelerated the identification of promising new drug candidates. Future research will likely focus on exploring novel chemical space around the pyrazole core, developing more selective and potent inhibitors for validated targets, and leveraging emerging technologies such as artificial intelligence and machine learning to further refine the drug discovery process. The versatility of the pyrazole ring ensures its enduring importance in the ongoing quest for new and effective therapeutics.[13]

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

- Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review. Ingentium Magazine.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink.

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.

- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents.

- Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Bentham Science.

- Pyrazole containing natural products: synthetic preview and biological significance. PubMed.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. Ouci.

- Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents.

- In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

- Pyrazole: an emerging privileged scaffold in drug discovery.

- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.

- Synthesis, ADMET and pharmacokinetic analysis of new isoxazolidine-pyrazole hybrids. Journal of Qassim University for Science.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Discovery of Pyrano[2,3- c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. PubMed.

- ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Production and hosting by Elsevier.

- Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed.

- One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors.

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmaceutical Sciences and Research.

- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed.

- Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry.

- Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. RSC Publishing.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Combinatorial Chemistry & High Throughput Screening. Bentham Science.

- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.

- Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. PubMed.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpbs.com [ijpbs.com]

- 10. Synthesis, ADMET and pharmacokinetic analysis of new isoxazolidine-pyrazole hybrids | Journal of Qassim University for Science [jnsm.qu.edu.sa]

- 11. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 22. benthamdirect.com [benthamdirect.com]

- 23. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 24. researchgate.net [researchgate.net]

Spectroscopic data for 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid

Abstract

This compound (CAS No. 344591-91-9) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[] Its utility in forming covalent bonds, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent for synthesizing complex molecular architectures. Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm structural integrity, and guarantee reproducibility in synthetic applications. This guide provides a detailed exploration of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We offer field-proven insights into experimental design, data interpretation, and the causality behind methodological choices, aimed at researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

-

Chemical Name: [2-methyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid[2]

-

CAS Number: 344591-91-9[3]

-

Molecular Formula: C₅H₆BF₃N₂O₂[4]

-

Molecular Weight: 193.92 g/mol [4]

-

Appearance: Typically a powder or crystals.[3]

-

Melting Point: 132-137 °C[][3]

Sources

The Trifluoromethylpyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. Among these, the trifluoromethylpyrazole moiety has emerged as a particularly privileged structural motif, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and burgeoning therapeutic applications of trifluoromethylpyrazoles. We will delve into their established roles as potent anti-inflammatory, anticancer, and antimicrobial agents, supported by mechanistic insights and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics built upon the trifluoromethylpyrazole core.

The Strategic Advantage of the Trifluoromethyl Group in Pyrazole Scaffolds

The trifluoromethyl group is a bioisostere of the methyl group but with significantly different electronic properties.[1] Its high electronegativity and electron-withdrawing nature profoundly influence the acidity, basicity, and dipole moment of the parent molecule.[1] When appended to the pyrazole ring, the CF₃ group enhances several key drug-like properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability often translates to an extended plasma half-life and improved pharmacokinetic profile.[2][3]

-

Lipophilicity and Membrane Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its intracellular target.[1][3] This property is crucial for oral bioavailability and penetration of the blood-brain barrier.

-

Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to enhanced binding interactions with biological targets. It can participate in favorable dipole-dipole, hydrogen bonding, and multipolar interactions within a protein's active site.[1][3]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.

The pyrazole nucleus itself is a versatile heterocyclic scaffold known for its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[4] The combination of the pyrazole ring with the trifluoromethyl group creates a synergistic effect, resulting in a privileged scaffold for the design of potent and selective therapeutic agents.[5]

Synthetic Strategies for Accessing Trifluoromethylpyrazoles

The regioselective synthesis of trifluoromethylpyrazoles is a critical aspect of their development as therapeutic agents. The position of the CF₃ group on the pyrazole ring significantly influences the compound's biological activity.[5] Several synthetic methodologies have been developed to achieve this, with the classical Knorr pyrazole synthesis and [3+2] cycloaddition reactions being the most prominent.

Classical Condensation of Hydrazine with 1,3-Diketones

A traditional and widely used method involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.[4] The regioselectivity of this reaction is dependent on the substitution pattern of both reactants and the reaction conditions.

Experimental Protocol: Synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles [6]

-

Reactant Preparation: Dissolve 2-hydrazino-4,6-dimethylpyrimidine (1 mmol) and a trifluoromethyl-β-diketone (1 mmol) in ethanol.

-

Reaction: Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Isolation: The product, 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazole, will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.

[3+2] Cycloaddition Reactions

More modern approaches often utilize [3+2] cycloaddition reactions, which can offer higher regioselectivity and functional group tolerance.[4] One such method involves the reaction of a diazo intermediate with 2-bromo-3,3,3-trifluoropropene (BTP).[4]

Experimental Workflow: Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles [4]

Caption: Three-component synthesis of 3-(trifluoromethyl)pyrazoles.

Therapeutic Applications of Trifluoromethylpyrazoles

The unique properties of the trifluoromethylpyrazole scaffold have been exploited in the development of drugs for a wide range of diseases.

Anti-inflammatory Agents

A significant area of application for trifluoromethylpyrazoles is in the treatment of inflammation. Many of these compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.[5] The selectivity for COX-2 over COX-1 is desirable as it minimizes the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]

The well-known anti-inflammatory drug Celecoxib features a trifluoromethylpyrazole core and is a selective COX-2 inhibitor.[4]

Mechanism of Action: COX-2 Inhibition

Trifluoromethylpyrazole-based COX-2 inhibitors typically bind to a hydrophobic side pocket within the COX-2 active site. The trifluoromethyl group often plays a crucial role in anchoring the molecule within this pocket, contributing to both the potency and selectivity of inhibition.[6]

Caption: Inhibition of the COX-2 pathway by trifluoromethylpyrazoles.

A study on 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[6] Notably, 3-trifluoromethylpyrazoles were found to be the most effective agents.[6]